3-(2-Bromophenoxy)pyridine

EPX inhibition eosinophil peroxidase bromination activity

3-(2-Bromophenoxy)pyridine (CAS 18085-59-1) is a halogenated heterocyclic compound with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol. It belongs to the phenoxypyridine class, which serves as a bioisostere of diaryl ethers and is widely employed as an active scaffold in bioactive molecule design.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 18085-59-1
Cat. No. B3247135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenoxy)pyridine
CAS18085-59-1
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CN=CC=C2)Br
InChIInChI=1S/C11H8BrNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H
InChIKeyASQFHYZZWANCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromophenoxy)pyridine CAS 18085-59-1: A Halogenated Phenoxypyridine Building Block for Medicinal Chemistry and Organic Synthesis


3-(2-Bromophenoxy)pyridine (CAS 18085-59-1) is a halogenated heterocyclic compound with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol [1]. It belongs to the phenoxypyridine class, which serves as a bioisostere of diaryl ethers and is widely employed as an active scaffold in bioactive molecule design [2]. The compound features a pyridine ring substituted at the 3-position with a 2-bromophenoxy moiety, providing distinct physicochemical properties including a calculated LogP of 3.88 and a boiling point of 307.9±22.0 °C at 760 mmHg [1]. The bromine substituent at the ortho position of the phenoxy group confers specific reactivity profiles that differentiate this compound from its positional isomers and alternative halogenated analogs.

Why 3-(2-Bromophenoxy)pyridine Cannot Be Substituted by Positional Isomers or Alternative Halogenated Phenoxypyridines


Positional isomerism in the phenoxypyridine series generates compounds with distinct molecular geometries that directly impact biological target engagement and synthetic utility. 3-(2-Bromophenoxy)pyridine places the bromine substituent at the ortho position of the phenoxy ring while attaching the phenoxy group to the 3-position of pyridine, creating a unique spatial arrangement and electronic distribution . Substituting this compound with the 4-positional isomer (4-(2-bromophenoxy)pyridine, CAS 33399-23-4) or the 2-positional isomer (2-(2-bromophenoxy)pyridine, CAS 94191-74-9) alters the nitrogen orientation and dipole moment, which can disrupt hydrogen bonding patterns and receptor binding conformations . Similarly, halogen substitution (e.g., replacing bromine with chlorine as in 2-(2-chlorophenoxy)pyridine) modifies lipophilicity and leaving-group reactivity in cross-coupling reactions, while dibrominated analogs such as 3-(3,5-dibromophenoxy)pyridine introduce additional steric bulk and altered metabolic profiles that are not functionally equivalent . The ortho-bromo substitution pattern in 3-(2-bromophenoxy)pyridine is not interchangeable with para-bromo analogs (e.g., 2-(4-bromophenoxy)pyridine, CAS 4783-82-8) without changing synthetic outcomes and biological readouts .

Quantitative Differentiation Evidence for 3-(2-Bromophenoxy)pyridine: Comparative Biological Activity, Physicochemical Properties, and Synthetic Utility


EPX Inhibitory Activity of 3-(2-Bromophenoxy)pyridine: IC50 = 360 nM Against Human Eosinophil Peroxidase

3-(2-Bromophenoxy)pyridine demonstrates quantifiable inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 value of 360 nM in a biochemical assay measuring 3-bromotyrosine formation using tyrosine as substrate with a 10-minute incubation period [1]. EPX is a validated therapeutic target for eosinophilic disorders including asthma, eosinophilic esophagitis, and hypereosinophilic syndrome. While structurally related phenoxypyridine derivatives have been explored as BET bromodomain inhibitors and GPCR modulators, this EPX inhibitory profile represents a distinct biological annotation for 3-(2-bromophenoxy)pyridine that may inform target-specific screening campaigns [2].

EPX inhibition eosinophil peroxidase bromination activity asthma eosinophilic disorders

Lipophilicity Profile: Calculated LogP of 3.88 Distinguishes 3-(2-Bromophenoxy)pyridine from Less Lipophilic Positional Isomers

3-(2-Bromophenoxy)pyridine exhibits a calculated LogP value of 3.88, representing moderate-to-high lipophilicity among phenoxypyridine analogs [1]. For comparison, the 4-positional isomer 4-(4-bromophenoxy)pyridine (CAS 33349-54-1) has a calculated XLogP3-AA value of 3.1 [2]. This 0.78 LogP unit difference corresponds to an approximately 6-fold theoretical difference in partition coefficient, which may translate to differential membrane permeability and tissue distribution properties. The ortho-bromo substitution pattern on the phenoxy ring, combined with the 3-position pyridine attachment, generates this elevated lipophilicity relative to the para-bromo, 4-pyridyl isomer.

lipophilicity LogP membrane permeability physicochemical properties drug-likeness

Boiling Point and Thermal Stability: 3-(2-Bromophenoxy)pyridine (307.9±22.0 °C) vs. 2-(2-Bromophenoxy)-3-(trifluoromethyl)pyridine (303.5±42.0 °C)

3-(2-Bromophenoxy)pyridine possesses a boiling point of 307.9±22.0 °C at 760 mmHg with a flash point of 140.0±22.3 °C [1]. This thermal profile is comparable to that of 2-(2-bromophenoxy)-3-(trifluoromethyl)pyridine (boiling point 303.5±42.0 °C at 760 mmHg), though the trifluoromethyl-substituted analog exhibits significantly greater uncertainty in its boiling point measurement (±42.0 °C vs. ±22.0 °C) [2]. The narrower uncertainty range for 3-(2-bromophenoxy)pyridine suggests more consistent thermal behavior across measurements, which may facilitate more predictable purification by distillation and more reliable solvent selection for high-temperature reactions.

thermal stability boiling point synthetic utility reaction conditions volatility

Synthetic Versatility: 3-(2-Bromophenoxy)pyridine as a Cross-Coupling Partner in Palladium-Catalyzed Reactions

3-(2-Bromophenoxy)pyridine functions as a versatile electrophilic coupling partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . The compound has been successfully employed in the synthesis of substituted pyridine derivatives, with documented use as an intermediate in the preparation of tricyclic compounds via reaction with amines under Buchwald-Hartwig conditions . Specifically, 3-(2-Bromophenoxy)pyridine was coupled to piperazine using Buchwald chemistry to afford a substituted pyridine derivative, demonstrating its utility as a building block for constructing more complex pharmacophores . The ortho-bromo substituent on the phenoxy ring provides a reactive site for nucleophilic aromatic substitution and transition metal-catalyzed transformations.

cross-coupling palladium catalysis Suzuki-Miyaura Buchwald-Hartwig building block

Cognition-Activating Properties of the 3-(Aryloxy)pyridine Scaffold: Class-Level Evidence for CNS Research Applications

The 3-(aryloxy)pyridine scaffold, to which 3-(2-bromophenoxy)pyridine belongs, has demonstrated cognition-activating properties in passive avoidance learning assays in mice [1]. In this behavioral model used to identify compounds with potential therapeutic utility for cognitive disorders, 3-phenoxypyridine (CI-844) was clearly superior to all tested analogs in terms of retention level, grammometric potency, and the breadth of its inverted U-shaped dose-response curve [1]. Other active 3-(aryloxy)pyridines in this series included 3-(2-fluorophenoxy)pyridine and 3-(4-fluorophenoxy)pyridine, establishing that halogen substitution at the phenoxy ring is compatible with CNS activity [1].

cognition passive avoidance learning CNS 3-aryloxypyridine neuropharmacology

Patent-Documented Utility in Antiviral and GPCR-Targeted Compound Development

The phenoxypyridine structural class, which encompasses 3-(2-bromophenoxy)pyridine, is extensively documented in patent literature for antiviral applications and GPCR antagonist development [1][2]. US Patent 4,558,134 discloses substituted phenoxy-pyridine-carbonitriles exhibiting antiviral activity, with bromo substitution explicitly claimed among the halogen options for the phenoxy moiety [1]. Additionally, patent KR20070107075A describes heterocyclic substituted pyridine compounds having CCR3 antagonist activity, where phenoxypyridine derivatives represent key structural templates [2]. 3-(2-Bromophenoxy)pyridine serves as a synthetic intermediate for constructing more elaborate phenoxypyridine-containing pharmacophores targeting these therapeutic areas.

antiviral GPCR antagonist CCR3 patent phenoxypyridine

Optimal Research and Industrial Application Scenarios for 3-(2-Bromophenoxy)pyridine Based on Quantified Differentiation Evidence


EPX-Targeted Drug Discovery for Eosinophilic Disorders

3-(2-Bromophenoxy)pyridine is suitable as a starting point or reference compound for eosinophil peroxidase (EPX) inhibitor screening campaigns. With a documented IC50 of 360 nM against human EPX bromination activity, this compound provides a quantitative benchmark for evaluating novel EPX inhibitors targeting eosinophilic asthma, eosinophilic esophagitis, and hypereosinophilic syndrome [1]. Its calculated LogP of 3.88 further informs medicinal chemistry optimization efforts where balancing target engagement with membrane permeability is required [2]. Researchers should verify EPX inhibitory activity in orthogonal assays before advancing to cellular or in vivo models.

CNS-Focused Medicinal Chemistry Leveraging the 3-(Aryloxy)pyridine Scaffold

Based on class-level evidence demonstrating cognition-activating properties of 3-(aryloxy)pyridines in passive avoidance learning assays, 3-(2-bromophenoxy)pyridine represents a rational building block for synthesizing novel CNS-active compounds [3]. The scaffold has established SAR indicating that halogen substitution at the phenoxy ring (including fluoro analogs) is compatible with CNS activity [3]. The bromine substituent at the ortho position of the phenoxy ring provides a synthetic handle for further derivatization via cross-coupling reactions while potentially modulating physicochemical properties relevant to blood-brain barrier penetration [2]. This compound is appropriate for laboratories investigating cognition, memory enhancement, or neurodegenerative disorder therapeutics.

Cross-Coupling Substrate for Palladium-Catalyzed Library Synthesis

3-(2-Bromophenoxy)pyridine is an appropriate electrophilic building block for synthesizing diverse compound libraries via palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . The compound has been successfully employed in Buchwald-Hartwig amination reactions with piperazine to generate substituted pyridine derivatives . Its thermal stability profile (boiling point 307.9±22.0 °C, flash point 140.0±22.3 °C) supports high-temperature reaction conditions [2]. This scenario is particularly relevant for medicinal chemistry laboratories constructing phenoxypyridine-containing libraries for antiviral or GPCR-targeted screening campaigns [4].

Analytical Method Development and Chromatographic Reference Standard

The well-defined physicochemical properties of 3-(2-bromophenoxy)pyridine, including its calculated LogP of 3.88 and boiling point of 307.9±22.0 °C, support its use as a reference standard in analytical method development [2]. The compound's moderate lipophilicity provides a useful calibration point for reversed-phase HPLC method optimization in the LogP 3.5-4.0 range. Additionally, the presence of the bromine atom enables detection via halogen-specific analytical techniques. Researchers developing purification protocols for phenoxypyridine derivatives may utilize this compound to establish baseline retention times and optimize gradient elution conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.